REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[N+:14]([CH2:17][CH3:18])([O-:16])=[O:15].NCCC(O)=O>C(O)CCC>[N+:14]([C:17]([CH3:18])=[CH:10][C:9]1[CH:12]=[CH:13][C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:7][CH:8]=1)([O-:16])=[O:15]
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=O)C=C1
|
Name
|
nitroethane
|
Quantity
|
153.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for nine hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
washed successively with ether and water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(=CC1=CC=C(C=C1)N1C=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |